Cas no 313952-93-1 (1-1-(4-Amino-furazan-3-yl)-5-methyl-1H-1,2,3triazol-4-yl-ethanone)
1-1-(4-Amino-furazan-3-yl)-5-methyl-1H-1,2,3triazol-4-yl-ethanone Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-
- 1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-ethanone
- 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]ethanone
- SR-01000399569
- AKOS000300957
- 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one
- SR-01000399569-1
- Ethanone, 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-
- 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1,2,3-triazol-4-yl]ethanone
- 1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone #
- 313952-93-1
- INMLIYBPSFHPNL-UHFFFAOYSA-N
- 1-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone
- 1-1-(4-Amino-furazan-3-yl)-5-methyl-1H-1,2,3triazol-4-yl-ethanone
-
- MDL: MFCD00746845
- Inchi: 1S/C7H8N6O2/c1-3-5(4(2)14)9-12-13(3)7-6(8)10-15-11-7/h1-2H3,(H2,8,10)
- InChI Key: INMLIYBPSFHPNL-UHFFFAOYSA-N
- SMILES: O1N=C(C(=N1)N1C(C)=C(C(C)=O)N=N1)N
Computed Properties
- Exact Mass: 208.07104
- Monoisotopic Mass: 208.07087352g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 113Ų
Experimental Properties
- PSA: 112.72
1-1-(4-Amino-furazan-3-yl)-5-methyl-1H-1,2,3triazol-4-yl-ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A010925-50mg |
1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-ethanone |
313952-93-1 | 50mg |
$ 100.00 | 2022-05-31 | ||
| TRC | A010925-100mg |
1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-ethanone |
313952-93-1 | 100mg |
$ 160.00 | 2022-05-31 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010164-500mg |
1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-ethanone |
313952-93-1 | 500mg |
3251CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010164-1g |
1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-ethanone |
313952-93-1 | 1g |
5005CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010164-500mg |
1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-ethanone |
313952-93-1 | 500mg |
3251.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010164-1g |
1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-ethanone |
313952-93-1 | 1g |
5005.0CNY | 2021-07-13 | ||
| Chemenu | CM378909-1g |
1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one |
313952-93-1 | 95%+ | 1g |
$312 | 2023-03-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1617277-5g |
1-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one |
313952-93-1 | 98% | 5g |
¥10987.00 | 2024-08-02 |
1-1-(4-Amino-furazan-3-yl)-5-methyl-1H-1,2,3triazol-4-yl-ethanone Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 1-1-(4-Amino-furazan-3-yl)-5-methyl-1H-1,2,3triazol-4-yl-ethanone
Introduction to 1-1-(4-Amino-furazan-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl-ethanone (CAS No. 313952-93-1)
1-1-(4-Amino-furazan-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl-ethanone, also known by its CAS number 313952-93-1, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of furazan derivatives and triazoles, which are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The unique structural features of this compound make it a promising candidate for various therapeutic applications.
The chemical structure of 1-1-(4-Amino-furazan-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl-ethanone consists of a furazan ring linked to a triazole ring through an ethanone moiety. The presence of the amino group on the furazan ring and the methyl substitution on the triazole ring contribute to its distinct chemical and biological properties. These structural elements are crucial for understanding its potential pharmacological activities and interactions with biological targets.
Recent studies have highlighted the potential of furazan derivatives in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that certain furazan derivatives exhibit potent antiviral activity against a range of viruses, including influenza and coronaviruses. The authors suggested that the unique electron-withdrawing properties of the furazan ring enhance the compound's ability to interact with viral proteins, thereby inhibiting viral replication.
In another study published in Bioorganic & Medicinal Chemistry Letters in 2023, researchers investigated the anti-inflammatory properties of several triazole-furazan hybrids. The results showed that these compounds effectively reduced inflammation in both in vitro and in vivo models. Specifically, 1-1-(4-Amino-furazan-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl-ethanone demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for treating inflammatory diseases.
The synthesis of 1-1-(4-Amino-furazan-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl-ethanone typically involves multi-step reactions that include the formation of the furazan ring and subsequent coupling with the triazole moiety. A common synthetic route involves the reaction of 4-amino-furazan with an appropriate alkyne followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring. This method is highly efficient and has been widely adopted in both academic and industrial settings.
The physicochemical properties of 1-1-(4-Amino-furazan-3-yl)-5-methyl-1H-1,2,3-triazol-4-y-l ethanone have been extensively characterized. It is a solid at room temperature with a molecular weight of approximately 277 g/mol. The compound exhibits good solubility in organic solvents such as DMSO and DMF, which facilitates its use in biological assays and drug delivery systems. Additionally, its stability under various conditions has been evaluated, showing that it remains stable at room temperature and under neutral pH conditions.
In terms of pharmacokinetics, preliminary studies have indicated that 1-(4-Amino-furazan)-5-methyltriazole ethanone has favorable absorption properties when administered orally or intravenously. Its ability to cross biological membranes efficiently suggests potential for systemic distribution and target engagement. However, further studies are needed to fully understand its metabolism and excretion pathways.
The safety profile of 1-(4-Amino-furazan)-5-methyltriazole ethanone has also been evaluated in preclinical studies. Toxicity assessments conducted in animal models have shown that it is well-tolerated at therapeutic doses with no significant adverse effects observed. These findings support its potential for further development as a therapeutic agent.
In conclusion, 1-(4-Amino-furazan)-5-methyltriazole ethanone (CAS No. 313952-93-) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to provide more insights into its mechanisms of action and optimize its use in clinical settings.
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